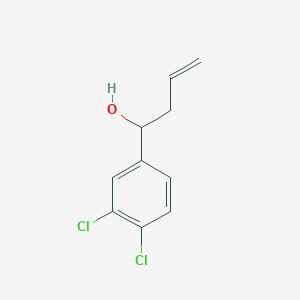

1-(3,4-Dichlorophenyl)but-3-en-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

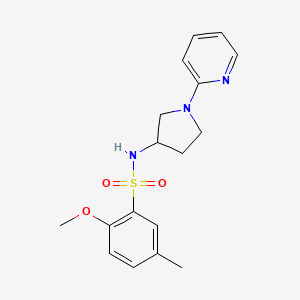

1-(3,4-Dichlorophenyl)but-3-en-1-ol is a chemical compound with the molecular formula C10H10Cl2O . It is used in various chemical reactions and has potential applications in different fields.

Molecular Structure Analysis

The molecular structure of 1-(3,4-Dichlorophenyl)but-3-en-1-ol consists of a but-3-en-1-ol group attached to a 3,4-dichlorophenyl group . The exact 3D structure is not provided in the available resources.Applications De Recherche Scientifique

Precursor in Synthesis

1-(3,4-Dichlorophenyl)but-3-en-1-ol is used as a precursor in various synthetic processes. For instance, Marshall, Eidam, and Eidam (2006) describe its use in the synthesis of enantiomers of 4-TIPS-3-butyn-2-ol, which are further converted to allenylzinc or indium reagents. These reagents are then utilized in subsequent synthesis processes, highlighting the compound's role in complex organic syntheses (Marshall, Eidam, & Eidam, 2006).

Analytical Chemistry Application

Bu Xiu (2004) explored its use in analytical chemistry, particularly in the determination of this compound in rat plasma using high-performance liquid chromatography. This application is crucial in understanding its pharmacokinetics and distribution in biological systems (Bu Xiu, 2004).

Molecular Structure and Spectroscopic Analysis

The compound's molecular structure and spectroscopic characteristics are significant in material science and chemistry. Sheena Mary et al. (2015) conducted a detailed study on a structurally similar compound, revealing insights into its molecular structure, vibrational wavenumbers, and electronic properties using various spectroscopic methods (Sheena Mary et al., 2015).

Role in Organic Reactions

Its functionality in organic reactions is another critical area of research. Liu et al. (2012) demonstrated its use in catalyzing specific organic reactions, specifically the substitution of 9H-xanthen-9-ol with various nucleophiles. This showcases its utility in facilitating complex organic transformations (Liu et al., 2012).

Environmental Chemistry Applications

In environmental chemistry, its derivatives, such as diuron, are studied for their presence and degradation in marine environments. Gatidou et al. (2004) developed methods for determining these compounds in marine sediments, highlighting the environmental impact and monitoring of such chemicals (Gatidou et al., 2004).

Propriétés

IUPAC Name |

1-(3,4-dichlorophenyl)but-3-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O/c1-2-3-10(13)7-4-5-8(11)9(12)6-7/h2,4-6,10,13H,1,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKECYPLFPZDELH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC(=C(C=C1)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dichlorophenyl)but-3-en-1-ol | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide](/img/structure/B2994320.png)

![6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2994321.png)

![6-hydroxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide](/img/structure/B2994322.png)

![N-[[4-(3-Methylpiperidin-1-yl)sulfonylphenyl]methyl]oxirane-2-carboxamide](/img/structure/B2994325.png)

![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chlorobenzamide](/img/structure/B2994326.png)

![N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2994327.png)

![2-[(5-Chloro-7-iodoquinolin-8-yl)oxy]propanoic acid hydrochloride](/img/structure/B2994331.png)

![2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol](/img/structure/B2994334.png)

![4-[2-(4-Chlorophenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2994337.png)

![3-allyl-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2994338.png)